(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol
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Overview
Description
(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol is a compound that features a unique combination of an oxetane ring and a triazole ring The oxetane ring is a four-membered cyclic ether, while the triazole ring is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is highly efficient and regioselective, making it a popular choice for constructing triazole-containing compounds . The general synthetic route involves the following steps:
Formation of the Alkyne: The starting material, an alkyne, is prepared through standard organic synthesis techniques.
Formation of the Azide: The corresponding azide is synthesized from an appropriate precursor, often using diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as reagents.
Click Reaction: The alkyne and azide are then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
Introduction of the Oxetane Ring: The oxetane ring is introduced through a nucleophilic substitution reaction, typically using an appropriate oxetane precursor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, dihydrotriazoles, and various substituted oxetane derivatives .
Scientific Research Applications
(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and materials with unique properties, such as enhanced stability and reactivity.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the oxetane ring can enhance the compound’s stability and reactivity . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A similar compound with a triazole ring but without the oxetane ring.
1,2,4-Triazole: Another triazole derivative with different substitution patterns.
Uniqueness
(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol is unique due to the presence of both the oxetane and triazole rings, which confer distinct chemical and biological properties. The combination of these two rings can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable scaffold for drug design and materials science .
Properties
IUPAC Name |
(1S)-1-[1-(oxetan-3-yl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(11)7-2-10(9-8-7)6-3-12-4-6/h2,5-6,11H,3-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWLMFJCVTWSCO-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=N1)C2COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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